

An In-depth Technical Guide to BDP TMR Alkyne for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **BDP TMR alkyne**, a fluorescent probe increasingly utilized in biological research and drug development. Below, you will find detailed information on its properties, a representative synthesis method, and explicit protocols for its application in labeling biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Core Properties of BDP TMR Alkyne

BDP TMR alkyne is a borondipyrromethene (BODIPY)-based fluorophore designed for the tetramethylrhodamine (TAMRA) channel. Its high fluorescence quantum yield makes it significantly brighter than traditional dyes like TAMRA.[1][2][3][4][5] The terminal alkyne group enables its covalent attachment to azide-modified biomolecules via click chemistry.

Physicochemical and Spectroscopic Data

For ease of comparison, the key quantitative data for **BDP TMR alkyne** are summarized in the table below.



Property	Value	Reference
Molecular Formula	C24H24BF2N3O2	_
Molecular Weight	435.28 g/mol	
Appearance	Green-black crystals	
Solubility	Good in DMSO, chlorinated organic solvents, and alcohols	
Excitation Maximum (λ_abs)	545 nm	
Emission Maximum (λ_em)	570 nm	
Fluorescence Quantum Yield (Φ)	0.95	_
Molar Extinction Coefficient (ε)	~55,000 cm ⁻¹ M ⁻¹	_
Storage Conditions	-20°C in the dark, desiccated	-

Synthesis of Alkyne-Functionalized BODIPY Dyes: A Representative Protocol

While the precise, proprietary synthesis of commercial **BDP TMR alkyne** is not publicly detailed, a general and representative method for creating similar meso-alkynyl BODIPY dyes is presented below. This procedure is based on established literature for the synthesis of BODIPY cores followed by functionalization.

A common approach involves a one-pot, two-step acid-catalyzed condensation of a pyrrole derivative with an aldehyde bearing an alkyne group, followed by oxidation and complexation with boron trifluoride.

Materials

- 2,4-Dimethylpyrrole
- An appropriate aldehyde containing a terminal alkyne (e.g., 4-(prop-2-yn-1-yloxy)benzaldehyde)

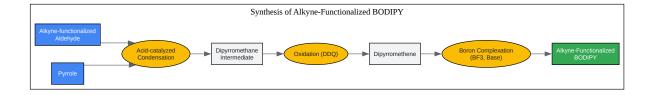


- Trifluoroacetic acid (TFA)
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil for oxidation
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Boron trifluoride diethyl etherate (BF₃·OEt₂)
- Anhydrous dichloromethane (DCM)

General Procedure

- Condensation: Dissolve the alkyne-functionalized aldehyde (1 equivalent) and 2,4-dimethylpyrrole (2.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
- Add a catalytic amount of TFA and stir the reaction at room temperature for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Oxidation: Once the condensation is complete, add the oxidizing agent (e.g., DDQ, 1 equivalent) and continue stirring at room temperature for 1 hour.
- Boron Complexation: Cool the reaction mixture to 0°C and add an excess of TEA or DIPEA, followed by an excess of BF₃·OEt₂.
- Allow the reaction to warm to room temperature and stir for an additional 2 hours.
- Work-up and Purification: Quench the reaction with water and extract the organic layer.
 Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final alkyne-functionalized BODIPY dye.





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General synthesis workflow for alkyne-functionalized BODIPY dyes.

Experimental Protocols: Labeling with BDP TMR Alkyne via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction for labeling biomolecules. The following are detailed protocols for labeling oligonucleotides and proteins with **BDP TMR alkyne**.

Labeling of Azide-Modified Oligonucleotides

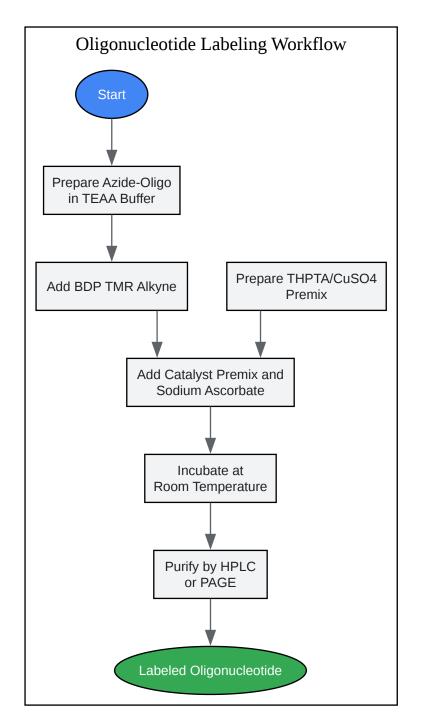
This protocol is adapted from established methods for oligonucleotide labeling.

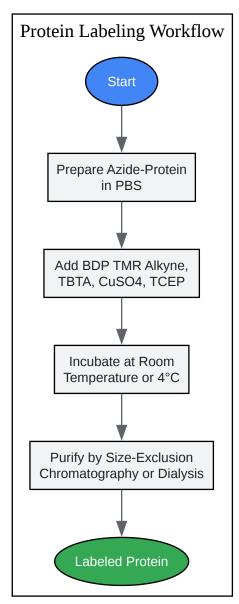
- Azide-modified oligonucleotide: Dissolved in nuclease-free water to a desired concentration (e.g., 1 mM).
- BDP TMR alkyne: 10 mM stock solution in anhydrous DMSO.
- Copper(II) sulfate (CuSO₄): 20 mM stock solution in nuclease-free water.
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM stock solution in nuclease-free water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst.
- Sodium ascorbate: Freshly prepared 300 mM stock solution in nuclease-free water. This acts as the reducing agent to generate Cu(I) in situ.



- Triethylammonium acetate (TEAA) buffer: 2 M, pH 7.0.
- Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
 - Azide-modified oligonucleotide (e.g., 10 nmol, 1 equivalent).
 - \circ Nuclease-free water to bring the volume to a level that will result in a final oligonucleotide concentration of 20-200 μ M.
 - 2 M TEAA buffer to a final concentration of 0.2 M.
 - 10 mM BDP TMR alkyne stock solution (e.g., 15 nmol, 1.5 equivalents).
- Prepare the Catalyst Premix: In a separate tube, incubate the 20 mM CuSO₄ and 100 mM THPTA solutions in a 1:2 molar ratio for several minutes.
- Initiate the Reaction:
 - Add the THPTA/CuSO₄ premix to the oligonucleotide solution to a final CuSO₄
 concentration of 25 equivalents relative to the oligonucleotide.
 - Add the 300 mM sodium ascorbate solution to a final concentration of 40 equivalents.
 - Vortex the mixture briefly.
- Incubation: Let the reaction stand at room temperature for 30-60 minutes. For more complex oligonucleotides, incubation can be extended to 4 hours or overnight.
- Purification: The **BDP TMR alkyne**-labeled oligonucleotide can be purified by ethanol precipitation followed by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).







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